Cas no 55706-57-5 (6-Methylquinoline-8-carboxylic acid)

6-Methylquinoline-8-carboxylic acid is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 8-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and coordination chemistry. The carboxylic acid group enables facile derivatization, while the methyl substitution influences electronic and steric properties, enhancing selectivity in reactions. Its stability under standard conditions and compatibility with common solvents make it a practical intermediate for fine chemical synthesis. The compound is also of interest in metal-organic frameworks (MOFs) and ligand design due to its chelating potential.
6-Methylquinoline-8-carboxylic acid structure
55706-57-5 structure
商品名:6-Methylquinoline-8-carboxylic acid
CAS番号:55706-57-5
MF:C11H9NO2
メガワット:187.1947
MDL:MFCD02752436
CID:1595045

6-Methylquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-methylquinoline-8-carboxylic acid
    • 8-quinolinecarboxylic acid, 6-methyl-
    • 6-Methyl-quinoline-8-carboxylic acid
    • 6-Methyl-8-quinolinecarboxylic acid
    • AK144000
    • 8-Quinolinecarboxylicacid,6-methyl-
    • FCH1156770
    • ST24045508
    • 6-Methylquinoline-8-carboxylic acid
    • MDL: MFCD02752436
    • インチ: 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14)
    • InChIKey: UUDPHSBAQDGNLA-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])C(C([H])([H])[H])=C([H])C2C([H])=C([H])C([H])=NC=21)=O

計算された属性

  • せいみつぶんしりょう: 187.06337
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • トポロジー分子極性表面積: 50.2

じっけんとくせい

  • PSA: 50.19

6-Methylquinoline-8-carboxylic acid セキュリティ情報

6-Methylquinoline-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1049077-100mg
6-Methylquinoline-8-carboxylic acid
55706-57-5 98%
100mg
$180 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7379-1G
6-methylquinoline-8-carboxylic acid
55706-57-5 95%
1g
¥ 3,451.00 2023-04-13
eNovation Chemicals LLC
Y1049077-500mg
6-Methylquinoline-8-carboxylic acid
55706-57-5 98%
500mg
$350 2024-06-06
Enamine
EN300-6482001-2.5g
6-methylquinoline-8-carboxylic acid
55706-57-5 95.0%
2.5g
$1110.0 2025-03-21
Enamine
EN300-6482001-0.05g
6-methylquinoline-8-carboxylic acid
55706-57-5 95.0%
0.05g
$123.0 2025-03-21
Enamine
EN300-6482001-5.0g
6-methylquinoline-8-carboxylic acid
55706-57-5 95.0%
5.0g
$2192.0 2025-03-21
Alichem
A189000082-250mg
6-Methylquinoline-8-carboxylic acid
55706-57-5 98%
250mg
$349.79 2023-09-01
abcr
AB441708-250 mg
6-Methylquinoline-8-carboxylic acid; .
55706-57-5
250mg
€443.50 2023-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7379-100MG
6-methylquinoline-8-carboxylic acid
55706-57-5 95%
100MG
¥ 864.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7379-250MG
6-methylquinoline-8-carboxylic acid
55706-57-5 95%
250MG
¥ 1,386.00 2023-04-13

6-Methylquinoline-8-carboxylic acid 関連文献

6-Methylquinoline-8-carboxylic acidに関する追加情報

Comprehensive Overview of 6-Methylquinoline-8-Carboxylic Acid (CAS No. 55706-57-5): Structure, Synthesis, and Emerging Applications

6-Methylquinoline-8-carboxylic acid (CAS No. 55706-57-5) is a heterocyclic organic compound characterized by a quinoline core substituted with a methyl group at the C6 position and a carboxylic acid functional group at the C8 position. This compound belongs to the broader class of quinoline derivatives, which are widely studied for their pharmacological, catalytic, and material science applications. The structural motif of 6-methylquinoline has garnered significant attention in recent years due to its versatility in modulating biological activity and its role as a building block in the synthesis of complex molecules.

The chemical structure of 6-methylquinoline-8-carboxylic acid features an aromatic fused-ring system with a methyl substituent that introduces steric and electronic effects critical for molecular interactions. The carboxylic acid group at position 8 provides additional reactivity, enabling participation in esterification, amidation, and other bioconjugation reactions. Recent studies highlight its utility as a scaffold for developing targeted drug candidates, particularly in the fields of anti-inflammatory and antimicrobial therapies.

Synthetic pathways to CAS No. 55706-57-5 typically involve multistep organic reactions starting from readily available precursors such as anthranilic acids or substituted quinolines. A notable approach reported in 2023 employs palladium-catalyzed cross-coupling reactions under mild conditions to achieve high regioselectivity at the C8 position while preserving the integrity of the quinoline ring system. This methodology aligns with modern green chemistry principles by minimizing byproduct formation and energy consumption.

In the realm of medicinal chemistry, derivatives of 6-methylquinoline have demonstrated promising activity against various disease targets. A 2024 study published in *Journal of Medicinal Chemistry* revealed that compounds bearing this scaffold exhibited potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in nonsteroidal anti-inflammatory drug (NSAID) development. The methyl substitution at position 6 was found to enhance metabolic stability compared to unsubstituted analogs.

The carboxylic acid functionality in CAS No. 55706-57-5 also enables its integration into polymeric materials through ester linkage formation. Researchers have explored its use as a monomer for synthesizing conjugated polymers with tunable electronic properties suitable for optoelectronic devices. A 2023 breakthrough demonstrated improved charge transport characteristics when this compound was incorporated into polymer backbones for organic photovoltaic applications.

Beyond pharmaceutical and material science applications, this compound has emerged as a valuable tool in chemical biology research. Its unique spectral properties make it an attractive candidate for designing fluorescent probes capable of detecting specific biomolecules under physiological conditions. Recent work has shown that derivatization with fluorophores enhances its utility as a real-time imaging agent without compromising cell viability.

Sustainability considerations have driven innovations in the production processes for 6-methylquinoline-8-carboxylic acid. Alternative synthesis routes utilizing biocatalytic transformations have been developed to reduce reliance on heavy metal catalysts while maintaining product purity standards required for downstream applications in research and development settings.

The compound's compatibility with various reaction conditions makes it an ideal intermediate for combinatorial chemistry approaches aimed at discovering novel bioactive molecules. Its ability to participate in both electrophilic and nucleophilic substitution reactions expands its synthetic versatility across multiple chemical disciplines.

Ongoing research continues to uncover new aspects of this compound's behavior under different environmental conditions. For instance, recent computational studies have provided insights into its conformational flexibility and solvation dynamics that could inform future design strategies for optimizing molecular interactions.

In academic laboratories worldwide, researchers are investigating how subtle structural modifications around the quinoline core can influence pharmacokinetic profiles when used as lead compounds in drug discovery programs targeting metabolic disorders and neurodegenerative diseases.

The growing body of literature surrounding CAS No. 55706-57-5 underscores its importance as both a fundamental chemical entity and an enabler of technological advancements across multiple scientific domains.

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